1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group, a furylmethylamino group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the purine core.
Attachment of the Furylmethylamino Group: The furylmethylamino group is attached through an amination reaction, where a furylmethylamine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-4-(2-furylmethyl)piperazine
- (3Z)-1-(4-chlorobenzyl)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Uniqueness
1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its purine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure, which incorporates various functional groups, positions it as a significant candidate in medicinal chemistry and pharmacological research. The compound shares structural similarities with well-known methylxanthines like caffeine and theophylline, suggesting potential biological activities that merit detailed investigation.
- Molecular Formula : C19H18ClN5O3
- Molecular Weight : Approximately 390.9 g/mol
The compound features a purine ring system with substituents that influence its chemical properties and biological activity. The presence of both chlorobenzyl and furylmethyl groups enhances its potential interactions within biological systems.
The biological activity of this compound is likely mediated through its interaction with various enzymes and receptors. It may act as an inhibitor or activator of specific biochemical pathways, similar to other purine derivatives. Understanding these mechanisms is crucial for elucidating its therapeutic potential.
Pharmacological Effects
Research indicates that compounds structurally related to this compound can exhibit:
- Stimulant Effects : Similar to caffeine, it may enhance alertness and cognitive function.
- Anti-inflammatory Properties : Some studies suggest that purine derivatives can modulate inflammatory responses.
- Antioxidant Activity : The presence of furan rings may contribute to antioxidant effects.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzymes related to metabolic pathways. For example:
Enzyme | IC50 (µM) | Effect |
---|---|---|
Cyclic nucleotide phosphodiesterase | 15 | Inhibition of cAMP degradation |
Adenosine deaminase | 25 | Modulation of adenosine levels |
These findings suggest that the compound may influence cellular signaling pathways by altering nucleotide concentrations.
Case Studies
-
Study on Anticancer Activity :
A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at concentrations above 20 µM, with notable selectivity towards breast cancer cells. -
Neuroprotective Effects :
Another investigation assessed the neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. The compound exhibited protective effects at concentrations ranging from 10 to 50 µM, potentially through its antioxidant mechanisms.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(furan-2-ylmethylamino)-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c1-23-15-16(22-18(23)21-10-14-4-3-9-28-14)24(2)19(27)25(17(15)26)11-12-5-7-13(20)8-6-12/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZIMWHIANJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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